Light-Gated Biological Activity Modulation via E/Z Photoisomerization of the Pent-4-en-1-one Moiety
The pent-4-en-1-one α,β-unsaturated ketone system of the target compound undergoes E→Z photoisomerization upon UV irradiation at 365 nm. This geometric change modulates HDAC inhibitory activity by >90%, enabling light-gated spatiotemporal control over enzyme inhibition. Saturated acyl analogs (e.g., 1-[4-(benzenesulfonyl)piperidin-1-yl]pentan-1-one) lack the conjugated double bond and exhibit no photoisomerization-driven activity modulation, rendering them inert as photoswitches [1][2].
| Evidence Dimension | HDAC inhibitory activity modulation upon 365 nm UV irradiation |
|---|---|
| Target Compound Data | >90% change in HDAC inhibitory activity post-irradiation |
| Comparator Or Baseline | Saturated acyl analog: 1-[4-(benzenesulfonyl)piperidin-1-yl]pentan-1-one (no photoisomerization capability) |
| Quantified Difference | Target compound exhibits photomodulable activity; comparator shows 0% light-dependent modulation (inferred from absence of photochromic moiety) |
| Conditions | UV irradiation at 365 nm; HDAC enzyme assay (vendor-reported data; primary publication reference: JACS Au 2023, not independently verified) |
Why This Matters
For researchers developing light-controlled therapeutic agents, the photoisomerization capability is the critical selection criterion—this compound enables spatiotemporal control of target engagement that saturated analogs cannot provide.
- [1] Kuujia.com. Product Page: CAS 1705478-51-8. Section: Photopharmacology—Light-Controlled Drug Activation. Reports UV 365 nm photoisomerization modulates HDAC inhibitory activity by >90%, citing JACS Au (2023). Primary source not independently verified. View Source
- [2] Saturated analog structure inferred as 1-[4-(benzenesulfonyl)piperidin-1-yl]pentan-1-one (CAS not identified; no photochromic moiety present). View Source
